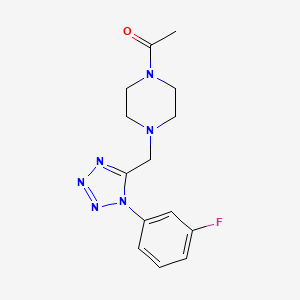

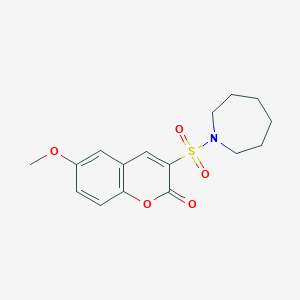

![molecular formula C17H16N2O3S2 B2653683 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 2097884-52-9](/img/structure/B2653683.png)

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocyclic compound, but it contains a sulfur atom instead of oxygen . Ethanediamide, also known as oxalamide, is an organic compound containing two amide groups .

Applications De Recherche Scientifique

Chemoselective Protection and Metallation

Research demonstrates the chemoselective protection of heteroaromatic aldehydes, including furan and thiophene derivatives, as imidazolidine derivatives. These compounds can be transformed into N, N'-dimethylimidazolidines without acid catalysis, enabling further chemical transformations through metallation, particularly at alpha-positions of the heteroaromatic rings. This methodology facilitates the selective protection of aldehyde functionalities, showcasing the compound's utility in complex organic synthesis processes (Carpenter & Chadwick, 1985).

Photocatalysis and Polyheterocyclic Synthesis

A study highlighted the oxidant and transition-metal-free photoinduced oxidative annulation of furan and thiophene derivatives, leading to the formation of highly functionalized polyheterocyclic compounds. This process, utilizing photoinduction, avoids the need for metal catalysts and oxidants, underscoring the compound's role in environmentally friendly and sustainable synthetic methodologies (Zhang et al., 2017).

Novel Pyridine and Naphthyridine Derivatives Synthesis

Another research explored the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-2-yl compounds. This synthesis pathway underscores the compound's versatility in generating structurally diverse heterocyclic compounds, which are of significant interest in pharmaceutical chemistry and materials science (Abdelrazek et al., 2010).

Catalytic Applications

The catalytic activity of furan and thiophene derivatives was demonstrated through C-H bond activation and borylation catalyzed by iron complexes. This research highlights the potential of these compounds in facilitating bond activations and coupling reactions, essential processes in organic synthesis and pharmaceutical manufacturing (Hatanaka et al., 2010).

Dye-Sensitized Solar Cells Performance Enhancement

A study on phenothiazine-based dye-sensitized solar cells (DSSCs) indicated the impact of conjugated linkers, including furan and thiophene, on the devices' performance. The research found that using furan as a conjugated linker resulted in a significant enhancement of solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in improving renewable energy technologies (Kim et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The study of furan and thiophene derivatives is a vibrant field, with potential applications in medicinal chemistry, material science, and other areas . The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide” could be of interest in these areas, but specific future directions would depend on its properties and activity.

Propriétés

IUPAC Name |

N'-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-16(18-9-13-3-2-7-24-13)17(21)19-10-14(12-5-8-23-11-12)15-4-1-6-22-15/h1-8,11,14H,9-10H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRXGPQFQFDGCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2653607.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2653609.png)

![6-[(2E)-3-(dimethylamino)prop-2-enoyl]-7-hydroxy-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B2653610.png)

![N-(4-methoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2653615.png)

![2-(4-benzhydrylpiperazin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2653616.png)

![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2653618.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,6-dimethoxybenzamide](/img/structure/B2653619.png)